

# Mononitrosocaffeidine vs. Dinitrosocaffeidine: A Comparative Analysis of Carcinogenicity in Rats

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## Compound of Interest

Compound Name: Caffeidine

Cat. No.: B195705

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A detailed review of the carcinogenic potential of two caffeine-derived N-nitroso compounds, mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC), reveals distinct organ-specific carcinogenic effects in BD-IX rats. Chronic oral administration of MNC predominantly induces tumors in the nasal cavity, whereas DNC leads to squamous cell carcinoma of the forestomach.

This guide provides a comprehensive comparison of the carcinogenicity of MNC and DNC in rats, based on experimental data. It is intended for researchers, scientists, and drug development professionals working in toxicology and oncology.

## Executive Summary of Carcinogenicity Data

Compound	Primary Target Organ	Tumor Type	Incidence	Mutagenicity	Acute LD50 (mg/kg b.w.)
Mononitrosocaffeidine (MNC)	Nasal Cavity	Neuroepitheliomas and Squamous Cell Carcinoma	93.9-100% of malignant tumors across dose groups[1][2]	Non-genotoxic and non-mutagenic[1][2]	~1300[1][2]
Dinitrosocaffeidine (DNC)	Forestomach	Squamous Cell Carcinoma	100% at low and high doses[1][2]	Highly mutagenic with and without metabolic activation[1][2]	~230[1][2]

## Detailed Carcinogenicity and Tumor Response

The carcinogenic effects of MNC and DNC were investigated through chronic oral administration in BD-IX rats. The results demonstrate a clear difference in the organotropism and carcinogenic profile of these two compounds.

### Mononitrosocaffeidine (MNC)

Chronic exposure to MNC resulted in a high incidence of malignant tumors localized almost exclusively in the nasal cavity.[1][2] These tumors were histologically identified as neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas, with a reported ratio of approximately 3:1.[1] Notably, no tumors of the nasal cavity were observed in the untreated control group.

Table 1: Carcinogenicity of Mononitrosocaffeidine (MNC) in BD-IX Rats

Dose Group (mg/kg/day)	Number of Rats	Observation Period (days)	Animals with Tumors	Primary Tumor Location	Tumor Incidence (%)
3	20	480	19	Nasal Cavity	95
5	20	480	20	Nasal Cavity	100
15	20	480	20	Nasal Cavity	100
Control	30	600	0	-	0

Data sourced from a study on the carcinogenicity of MNC and DNC in BD-IX rats.

## Dinitrosocaffeidine (DNC)

In stark contrast to MNC, DNC induced squamous cell carcinoma of the forestomach in 100% of the animals tested at both low and high doses.[1][2] A significant portion of these tumors metastasized, predominantly to the peritoneum.[1] No forestomach tumors were observed in the untreated control animals.

Table 2: Carcinogenicity of Dinitrosocaffeidine (DNC) in BD-IX Rats

Dose Group (mg/kg/day)	Number of Rats	Observation Period (days)	Animals with Tumors	Primary Tumor Location	Tumor Incidence (%)
2	15	240	15	Forestomach	100
4	15	240	15	Forestomach	100
Control	30	600	0	-	0

Data sourced from a study on the carcinogenicity of MNC and DNC in BD-IX rats.

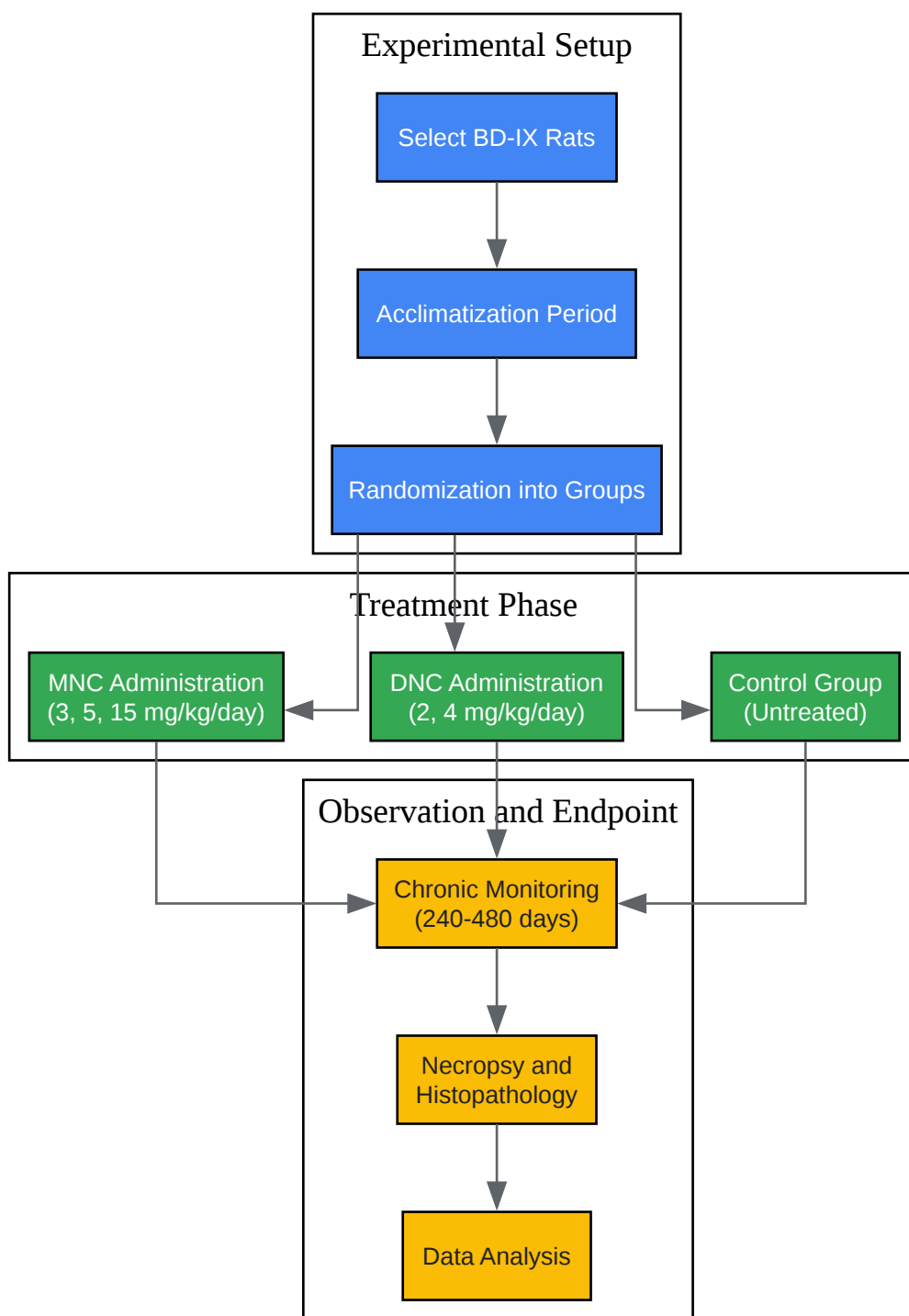
## Experimental Protocols

The primary study investigating the comparative carcinogenicity of MNC and DNC employed the following methodology:

- Animal Model: Male BD-IX rats.
- Administration Route: Chronic oral administration. The compounds were administered in the drinking water.
- Dosage:
  - MNC: Three dose groups (3, 5, and 15 mg/kg body weight/day).
  - DNC: Two dose groups (2 and 4 mg/kg body weight/day).
- Frequency: The compounds were administered five times per week.
- Control Group: An untreated control group was maintained under the same conditions.
- Observation Period: The studies were conducted over a period of 240 to 480 days, with a lifetime follow-up for the control group.
- Endpoint: The primary endpoint was the incidence and location of tumors, which were confirmed by histological examination.

## Visualizations

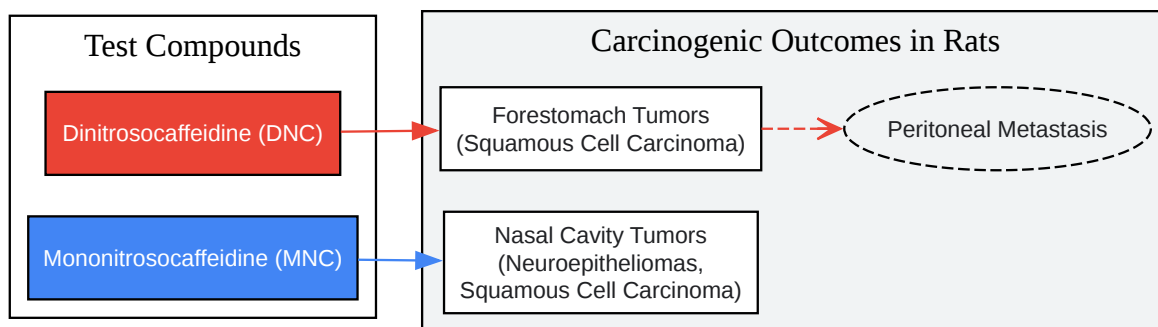
## Experimental Workflow



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Caption: Experimental workflow for the comparative carcinogenicity study of MNC and DNC in rats.

## Comparative Carcinogenic Outcomes



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Caption: Distinct organ-specific carcinogenic effects of MNC and DNC in rats.

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## References

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